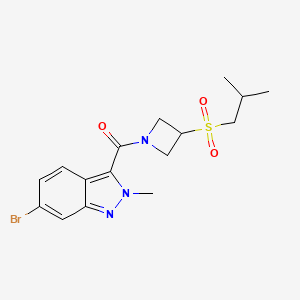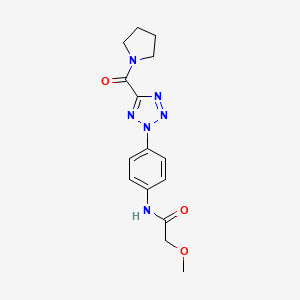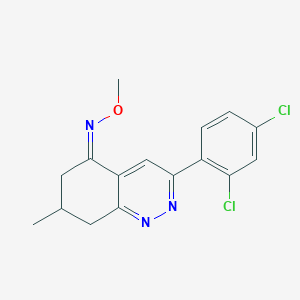
(5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine is a useful research compound. Its molecular formula is C16H15Cl2N3O and its molecular weight is 336.22. The purity is usually 95%.
BenchChem offers high-quality (5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Anticancer Activity
The compound 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, which shares structural similarities with the requested compound, has been studied for its moderate anticancer activity. Its structure was confirmed by various analytical methods, including X-ray diffraction (Lu Jiu-fu et al., 2015).
2. Chemical Synthesis
Research has been conducted on the synthesis of related compounds, like N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine. This compound is an intermediate in the synthesis of Zoloft, sertraline hydrochloride, and an efficient synthesis method has been developed (Geraldine Patricia Taber et al., 2004).
3. Structural and Spectroscopic Characterization
A study on the iminic derivative 4-(2,4-dichlorobenzylideneamino)-5-methyl-2H-1,2,4-triazole-3-thione was performed, focusing on its reaction with AgNO3 and PPh3. The resulting silver(I) complex was characterized by various spectroscopic methods and X-ray diffraction studies (Bahareh Shirinkam et al., 2014).
4. Metal-Based Chemotherapy
Compounds similar to the requested molecule have been synthesized and characterized for their potential use in metal-based chemotherapy against tropical diseases. These include copper and gold complexes with CTZ and KTZ, showing promising activity against Trypanosoma cruzi (M. Navarro et al., 2000).
5. Pharmaceutical Applications
Research on related compounds like 5-amino-1, 3, 4-thiadiazole-2-thiol imines revealed significant antidepressant activity. Two derivatives in particular showed promising results comparable to the standard imipramine, after passing neurotoxicity tests (Mohammad Yusuf et al., 2008).
6. Corrosion Inhibition
Pyranopyrazole derivatives, structurally related to the compound , have been investigated for their use as inhibitors for mild steel corrosion in HCl solution. This study included gravimetric, electrochemical, and DFT studies, highlighting the importance of chemical structure in corrosion inhibition (M. Yadav et al., 2016).
7. Catalytic Reactions
Research on the use of imines in catalytic asymmetric reactions has been conducted. For example, a study explored the synthesis of either anti- or syn-α-hydroxy-β-amino ketones using a dinuclear zinc catalyst with imines (B. Trost et al., 2006).
8. Optical Sensing and Detection
Compounds like 5-methoxy isatin-appended rhodamine dye were synthesized for selective detection of Al3+ ions. These chemosensors utilize a fluorescence turn-on response via a chelation-enhanced fluorescence (CHEF) process (Anamika Dhara et al., 2014).
9. Computational Chemistry Studies
Shedding light on the synthesis, crystal structure, characterization, and computational study of optoelectronic properties and bioactivity of imine derivatives has been a focus of recent research. These studies combine experimental and computational techniques to explore the molecular structure and potential bioactivity of synthesized compounds (Muhammad Ashfaq et al., 2022).
Eigenschaften
IUPAC Name |
(Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c1-9-5-14-12(16(6-9)21-22-2)8-15(20-19-14)11-4-3-10(17)7-13(11)18/h3-4,7-9H,5-6H2,1-2H3/b21-16- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIHQEKFIQIKTB-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=NOC)C1)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=NN=C(C=C2/C(=N\OC)/C1)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2806951.png)
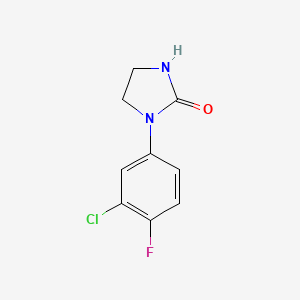
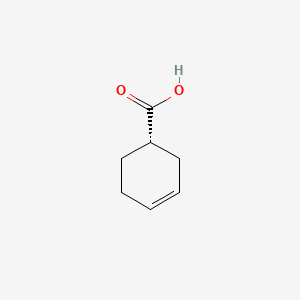


![11,13-Dimethyl-6-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2806962.png)
![2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one](/img/structure/B2806963.png)
![(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2806965.png)
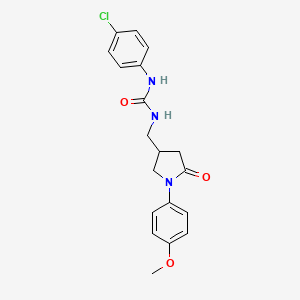
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2806968.png)

![2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2806970.png)
